![molecular formula C20H15ClN2S B3838369 3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile CAS No. 5304-25-6](/img/structure/B3838369.png)
3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that is widely used in scientific research. It is a member of the acrylonitrile family and has been shown to have various biochemical and physiological effects on living organisms.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile has various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Scientific Research Applications
3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial activities.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-13-7-8-17(14(2)9-13)19-12-24-20(23-19)16(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBIEPRCKNQCHR-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Cl)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416291 | |
Record name | AC1NSCB6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
CAS RN |
5304-25-6 | |
Record name | AC1NSCB6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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